
1-(3-Acetylphenyl)-3-(2-chloroethyl)urea
Übersicht
Beschreibung
1-(3-Acetylphenyl)-3-(2-chloroethyl)urea, also known as ACU or Chloroethylurea, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit a wide range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Anticancer Applications:
- 1-Aryl-3-(2-chloroethyl) ureas have been studied for their potential as anticancer agents. Some derivatives were found to be as cytotoxic as chlorambucil, a known anticancer drug, when evaluated on human adenocarcinoma cells in vitro (Gaudreault et al., 1988).
- Other studies have synthesized and tested various 1-aryl-3-(2-chloroethyl)ureas for their cytotoxicity, finding some derivatives to be promising antineoplastic agents (Lacroix et al., 1988).
Mechanism of Action and Metabolism:
- A study on the disposition and metabolism of 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene, one of the 1-Aryl-3-(2-chloroethyl)ureas, in mice has shown it to be extensively metabolized, with less than 20% found as unchanged in plasma after 1 hour of administration. The study also elucidated some metabolic pathways of these compounds, contributing to understanding their mechanism of action (Maurizis et al., 1998).
Microtubule Interactions:
- The covalent binding of N-Phenyl-N′-(2-chloroethyl)ureas to β-tubulin has been characterized, indicating the importance of a specific residue (Glu198) in microtubule stability. These findings are significant in understanding how these compounds interact with cellular structures and potentially disrupt cell division (Fortin et al., 2011).
Antitumor and Cytotoxicity Studies:
- There has been continued interest in synthesizing and evaluating 1-aryl-3-(2-chloroethyl) urea derivatives for their antitumor and cytotoxic properties. These studies contribute to the understanding of the structure-activity relationships and therapeutic potential of these compounds in cancer treatment (Various Studies).
Eigenschaften
IUPAC Name |
1-(3-acetylphenyl)-3-(2-chloroethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-8(15)9-3-2-4-10(7-9)14-11(16)13-6-5-12/h2-4,7H,5-6H2,1H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXTZBCYMLYAPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(2-chloroethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B7465090.png)

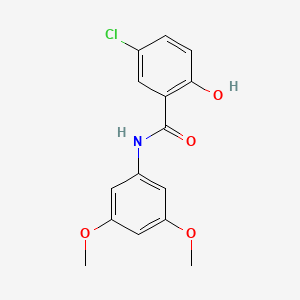
![2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole](/img/structure/B7465108.png)
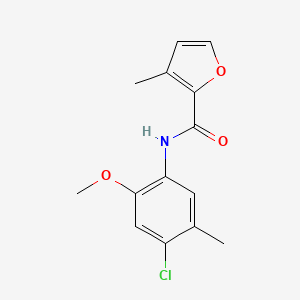
![4-[2-(1-azepanyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7465136.png)

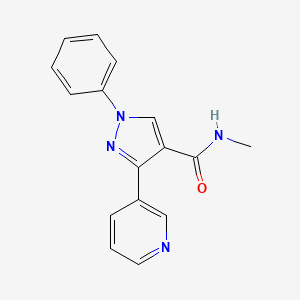
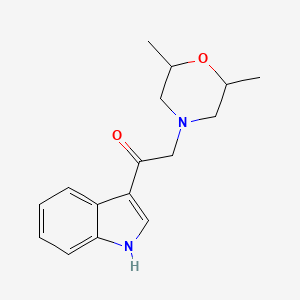
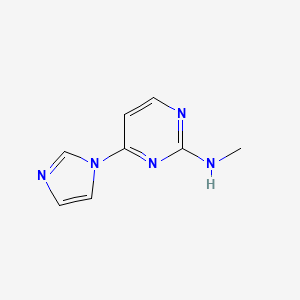
![1-[1-(4-Fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7465186.png)


